REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][CH:3]=1.C([O:11][P:12]([O:16][CH2:17][CH3:18])[O:13][CH2:14][CH3:15])C>Cl[Ni]Cl>[CH2:14]([O:13][P:12]([C:2]1[CH:7]=[CH:6][C:5]([P:12]([O:13][CH2:14][CH3:15])(=[O:11])[O:16][CH2:17][CH3:18])=[CH:4][CH:3]=1)(=[O:11])[O:16][CH2:17][CH3:18])[CH3:15]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
600 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Ni]Cl
|
Name
|
|
Quantity
|
17.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
it is then cooled to 100° C.
|
Type
|
DISTILLATION
|
Details
|
subjected to vacuum distillation (1 mm Hg)
|
Type
|
WASH
|
Details
|
eluting first with 4 liters of a 95:5 ethyl-acetate/ethanol mixture
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OP(OCC)(=O)C1=CC=C(C=C1)P(OCC)(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 17.4 mmol | |
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 41.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |